3-(2-Ethoxy-2-oxoethoxy)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxy-2-oxoethoxy)benzoic acid typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of 3-hydroxybenzoic acid with ethyl oxalyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
the general approach involves large-scale esterification reactions followed by purification processes such as distillation and crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxy-2-oxoethoxy)benzoic acid undergoes various chemical reactions, including:
Esterification: Formation of esters through reaction with alcohols.
Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and acid or base catalysts.
Substitution Reactions: Reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Esterification: Ethyl oxalyl chloride, pyridine, and alcohols.
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Benzoic acid and ethanol.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
3-(2-Ethoxy-2-oxoethoxy)benzoic acid is used in several scientific research fields:
Mechanism of Action
The mechanism of action of 3-(2-ethoxy-2-oxoethoxy)benzoic acid involves its interaction with various molecular targets. It can act as an esterifying agent, modifying proteins and other biomolecules through esterification reactions. This modification can alter the function and activity of the target molecules, impacting biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxybenzoic acid: Similar structure but lacks the oxoethoxy group.
Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate: Contains additional methoxy and methyl ester groups.
Uniqueness
3-(2-Ethoxy-2-oxoethoxy)benzoic acid is unique due to its specific ester and oxoethoxy functional groups, which confer distinct chemical properties and reactivity. These features make it particularly useful in specialized biochemical and industrial applications .
Properties
IUPAC Name |
3-(2-ethoxy-2-oxoethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-2-15-10(12)7-16-9-5-3-4-8(6-9)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOFOGZKRRPULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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